molecular formula C22H14FN3O5 B4998382 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide

货号 B4998382
分子量: 419.4 g/mol
InChI 键: HCZZWVMQPZFMRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide, also known as Compound 1, is a novel small molecule inhibitor that has been studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be developed into an effective cancer therapy.

作用机制

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1 involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins that are essential for cancer cell survival and growth. By inhibiting HSP90, this compound 1 disrupts these essential protein interactions, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound 1 has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. This selectivity is likely due to the higher expression of HSP90 in cancer cells compared to normal cells. In addition, this compound 1 has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

实验室实验的优点和局限性

One of the major advantages of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1 is its selectivity for cancer cells, which makes it a promising candidate for the development of cancer therapies. However, one limitation of this compound 1 is its relatively low potency compared to other HSP90 inhibitors. This may limit its effectiveness in treating certain types of cancer.

未来方向

There are several potential future directions for the study of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1. One direction is to optimize the synthesis of this compound 1 to improve its potency and selectivity. Another direction is to study the potential combination of this compound 1 with other cancer therapies to enhance its effectiveness. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound 1 in humans.

合成方法

The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1 involves a multi-step process that starts with the reaction of 2-fluorobenzylamine with 3-nitrobenzoic acid to form an amide intermediate. This intermediate is then reacted with phthalic anhydride to form the final product, this compound 1. The synthesis of this compound 1 has been optimized to achieve high yields and purity.

科学研究应用

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound 1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of cancer therapies.

属性

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-N-[(2-fluorophenyl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O5/c23-19-11-4-1-6-15(19)13-24(20(27)14-7-5-8-16(12-14)26(30)31)25-21(28)17-9-2-3-10-18(17)22(25)29/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZZWVMQPZFMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。